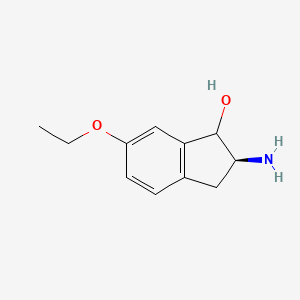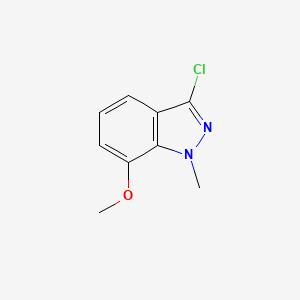
2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine is a derivative of dihydroquinoline, a class of compounds known for their diverse pharmacological properties. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry. It is recognized for its relatively low cost and ease of application, making it a valuable asset in both research and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine typically involves the condensation of aniline with acetone. This reaction is catalyzed by metal-modified tungstophosphoric acid supported on γ-Al2O3. The reaction conditions are optimized to achieve high yields, with Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid catalysts showing the highest efficiency .
Industrial Production Methods: Industrial production of this compound often employs heterogeneous catalytic condensation methods due to their scalability and efficiency. The use of microwave-assisted hydrothermal methods has been shown to enhance the synthesis process, providing a more eco-friendly and cost-effective approach .
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid; reactions are often carried out at elevated temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties.
Medicine: Explored for its role as a lipid peroxidation inhibitor and its potential use in preserving animal nutriments and vegetable oils.
Industry: Employed as an effective industrial antioxidant in rubber technologies
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. It acts as an antioxidant, inhibiting lipid peroxidation and protecting cells from oxidative damage. The compound’s ability to modulate various biochemical pathways makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
- 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
- 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Comparison: Compared to its analogs, 2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine stands out due to its unique structural features and enhanced pharmacological properties. Its relatively low cost and ease of synthesis further contribute to its widespread use in various applications .
Properties
CAS No. |
115784-97-9 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2,2,4-trimethyl-1H-quinolin-6-amine |
InChI |
InChI=1S/C12H16N2/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,13H2,1-3H3 |
InChI Key |
XYYAWTAAYUUQIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11903910.png)






